![molecular formula C30H34N4O6 B2719081 5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2137078-87-4](/img/structure/B2719081.png)
5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a pyrazole ring, and a pyrrolidine moiety. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using the 2-methylpropan-2-yl (tert-butyl) group.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Fmoc Group: The Fmoc group is introduced to protect the amino group. This is usually done using Fmoc chloride in the presence of a base like triethylamine.
Final Coupling: The protected pyrrolidine and pyrazole intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, while the tert-butyl group can be removed using acids like trifluoroacetic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Bases: Piperidine, triethylamine
Acids: Trifluoroacetic acid, hydrochloric acid
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
Deprotected Amines: Removal of the Fmoc and tert-butyl groups yields the free amine.
Substituted Pyrazoles: Nucleophilic substitution can introduce various functional groups to the pyrazole ring.
科学研究应用
Chemistry
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its protective groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Protein Engineering: Used in the synthesis of peptide-based inhibitors and probes.
Drug Development: Serves as a building block for potential therapeutic agents.
Medicine
Diagnostic Tools: Used in the development of diagnostic peptides and proteins.
Industry
Material Science: Used in the synthesis of peptide-based materials with unique properties.
Biotechnology: Employed in the production of bioactive peptides for various applications.
作用机制
The compound exerts its effects primarily through its protective groups, which facilitate the stepwise synthesis of peptides. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The tert-butyl group protects the pyrrolidine nitrogen, ensuring selective reactions at other sites.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar protective groups but different amino acid.
Fmoc-Arg(Pbf)-OH: Contains a different protecting group for the guanidino group.
Fmoc-Gly-OH: Simplest Fmoc-protected amino acid.
Uniqueness
Complex Structure: The combination of a pyrazole ring, pyrrolidine moiety, and multiple protective groups makes it unique.
Versatility: Its structure allows for a wide range of chemical modifications and applications.
This compound’s unique structure and versatile protective groups make it invaluable in peptide synthesis and various scientific research applications.
属性
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6/c1-30(2,3)40-28(37)33-14-13-19(16-33)34(17-26-24(27(35)36)15-31-32(26)4)29(38)39-18-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25/h5-12,15,19,25H,13-14,16-18H2,1-4H3,(H,35,36)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINERVQYYTMKD-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2718998.png)
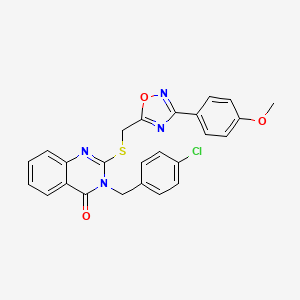
![{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol](/img/structure/B2719003.png)
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719004.png)
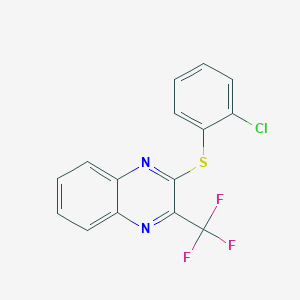
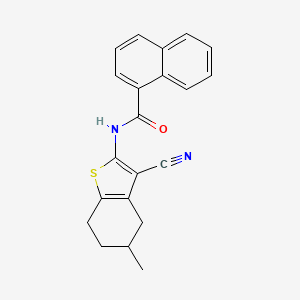
![4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2719011.png)
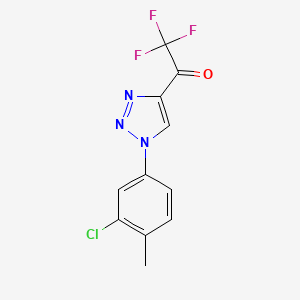
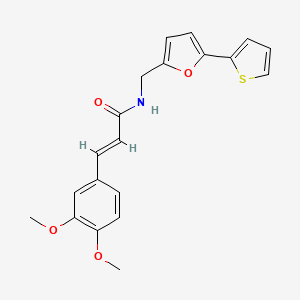
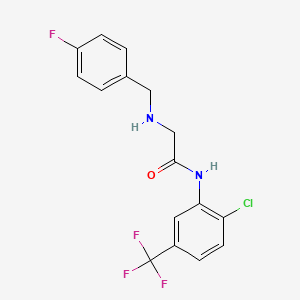
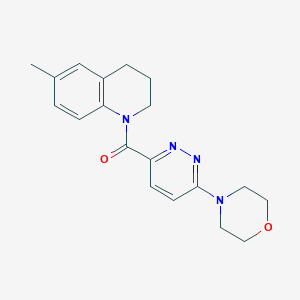
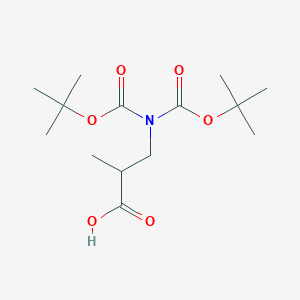
![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)
![2-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2719021.png)
